Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate
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Overview
Description
Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate is a complex organic compound that belongs to the class of bicyclo[3.3.1]nonane derivatives. These compounds are known for their unique structural features and significant biological activities. The bicyclo[3.3.1]nonane framework is prevalent in many natural products and synthetic molecules, making it an attractive target for organic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of bases such as triethylamine or potassium carbonate to favor the formation of specific stereoisomers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate can undergo various chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or ester groups.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry: Applications in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate is not fully understood. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. The bicyclo[3.3.1]nonane framework may facilitate binding to enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- Indole-fused azabicyclo[3.3.1]nonane
Uniqueness
Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate is unique due to its specific substitution pattern and the presence of ester groups, which can influence its reactivity and biological activity. The benzyl group adds further complexity and potential for interactions with biological targets .
Properties
Molecular Formula |
C21H27NO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO5/c1-3-26-18(24)20-11-8-12-21(17(20)23,19(25)27-4-2)15-22(14-20)13-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3 |
InChI Key |
CFQHPPHYFYHDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1=O)(CN(C2)CC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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